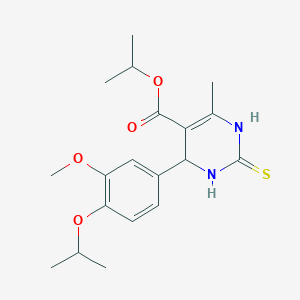![molecular formula C25H28N2O3S B286209 N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide, also known as Compound X, is a novel drug compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative diseases, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of immune cells, and improve tissue damage. In neurodegenerative diseases, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is its versatility, as it has shown potential therapeutic applications in various fields of medicine. Additionally, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is its complex synthesis method, which may limit its accessibility for researchers.
Direcciones Futuras
There are several future directions for research on N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X, including:
1. Further elucidation of its mechanism of action, particularly in the context of its therapeutic applications.
2. Exploration of its potential applications in other fields of medicine, such as cardiovascular disease and metabolic disorders.
3. Development of more efficient and scalable synthesis methods for N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X.
4. Evaluation of its safety and efficacy in preclinical and clinical studies.
5. Investigation of its potential as a combination therapy with other drugs.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is a novel drug compound that has shown promising potential for therapeutic applications in various fields of medicine. Its complex synthesis method may limit its accessibility for researchers, but its low toxicity and good bioavailability make it a promising candidate for drug development. Further research is needed to fully elucidate its mechanism of action and evaluate its safety and efficacy in preclinical and clinical studies.
Métodos De Síntesis
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is synthesized through a multi-step process that involves the reaction of 4-isopropylphenylamine with 4-methylbenzyl chloroformate, followed by the addition of phenylsulfonyl chloride and acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In inflammation research, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological disorder research, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to have neuroprotective effects and improve cognitive function, making it a potential treatment for neurodegenerative diseases such as Alzheimer's.
Propiedades
Fórmula molecular |
C25H28N2O3S |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H28N2O3S/c1-19(2)22-13-15-23(16-14-22)26-25(28)18-27(17-21-11-9-20(3)10-12-21)31(29,30)24-7-5-4-6-8-24/h4-16,19H,17-18H2,1-3H3,(H,26,28) |
Clave InChI |
ATZXXOJEJZXTHI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286130.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286132.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286133.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)






![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286148.png)
![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286149.png)